3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene
Brand Name:
Vulcanchem
CAS No.:
53608-88-1
VCID:
VC20776372
InChI:
InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3
SMILES:
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C
Molecular Formula:
C₄₀H₅₂O₄
Molecular Weight:
596.8 g/mol
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene
CAS No.: 53608-88-1
Cat. No.: VC20776372
Molecular Formula: C₄₀H₅₂O₄
Molecular Weight: 596.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53608-88-1 |
|---|---|
| Molecular Formula | C₄₀H₅₂O₄ |
| Molecular Weight | 596.8 g/mol |
| IUPAC Name | [12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3 |
| Standard InChI Key | PXGXVJQZVLXWGR-UHFFFAOYSA-N |
| SMILES | CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
| Canonical SMILES | CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator